2-Bromo-4-chloro-3-fluoro-1-iodobenzene

CAS No.:

Cat. No.: VC18649880

Molecular Formula: C6H2BrClFI

Molecular Weight: 335.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2BrClFI |

|---|---|

| Molecular Weight | 335.34 g/mol |

| IUPAC Name | 3-bromo-1-chloro-2-fluoro-4-iodobenzene |

| Standard InChI | InChI=1S/C6H2BrClFI/c7-5-4(10)2-1-3(8)6(5)9/h1-2H |

| Standard InChI Key | CPJXIIWEHZPDHG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)F)Br)I |

Introduction

Structural Characteristics and Nomenclature

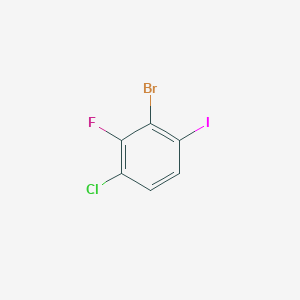

2-Bromo-4-chloro-3-fluoro-1-iodobenzene is a tetra-substituted benzene derivative with the following substituents:

-

Iodo (-I) at position 1

-

Bromo (-Br) at position 2

-

Fluoro (-F) at position 3

-

Chloro (-Cl) at position 4

The IUPAC name adheres to the lowest locant rule, prioritizing substituent positions to minimize numerical values. The molecular formula is C₆H₂BrClFI, with a molecular weight of 335.34 g/mol .

Molecular Geometry

The compound’s planarity is influenced by steric and electronic effects from the halogen atoms. Density functional theory (DFT) calculations suggest slight distortions in bond angles due to the bulky iodine atom .

Synthesis and Manufacturing

The synthesis of 2-bromo-4-chloro-3-fluoro-1-iodobenzene typically involves diazotization and iodination reactions. A representative protocol, adapted from CN104829414A , is outlined below:

Key Synthetic Steps

-

Diazonium Salt Formation:

-

Iodination:

-

Purification:

Table 1: Synthetic Parameters

| Parameter | Value/Range |

|---|---|

| Sulfuric acid concentration | 30–80% |

| Molar ratio (aniline:H₂SO₄) | 1:2.5–1:5 |

| Reaction temperature | 50–60°C |

| Yield | 81% |

Physicochemical Properties

Thermal and Physical Data

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (e.g., dichloromethane, methanol) .

-

Stability: Light-sensitive; requires storage in inert atmospheres at 4–8°C .

| Property | Value |

|---|---|

| Molecular weight | 335.34 g/mol |

| Density | 2.3 g/cm³ |

| LogP (octanol-water) | 3.2 (estimated) |

Applications in Organic Synthesis

This compound serves as a versatile intermediate in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume